3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-7-3-6-10-18(14)25-12-11-21-17-9-5-4-8-16(17)20(24,19(21)23)13-15(2)22/h3-10,24H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHXEUTWYKMONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H29NO4, with a molecular weight of approximately 395.5 g/mol. Its structure features an indole core substituted with hydroxy and oxopropyl groups, which are believed to contribute to its biological activity.
Synthesis
Synthesis methods for this compound include:
- Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times compared to conventional methods. For instance, Vuram et al. (2015) demonstrated effective microwave-assisted synthesis of related indolinone derivatives.
- Heterocyclic Derivatives : The compound has been utilized in synthesizing new spiro heterocyclic systems, expanding its chemical utility (Abdel-ghany et al., 2000).
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human tumor cell lines. For example:
- Penthala et al. (2010) reported that novel analogs showed promising in vitro cytotoxic effects, suggesting potential for anticancer drug development.
Antimicrobial Activity
The compound has demonstrated antibacterial properties against several strains of bacteria:
- Specific derivatives have shown effectiveness against Staphylococcus aureus, indicating potential as an antibacterial agent (Bikshapathi et al., 2017).
Antioxidant Activity
In addition to antimicrobial effects, studies have highlighted the antioxidant properties of related indoline derivatives. Pushpa et al. (2017) noted significant antioxidant activity in N-phenylpropyl derivatives, which may contribute to their overall therapeutic profile.
Case Studies and Research Findings
A summary of notable studies includes:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Abdel-ghany et al., 2000 | Synthesis | Developed spiro heterocycles from the compound; enhanced chemical diversity. |
| Bikshapathi et al., 2017 | Antibacterial | Identified potent antibacterial activity against S. aureus strains. |
| Penthala et al., 2010 | Anticancer | Demonstrated significant cytotoxicity in human tumor cell lines. |
| Pushpa et al., 2017 | Antioxidant | Reported strong antioxidant activity in related indoline derivatives. |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one exhibit potent anticancer properties. For instance, derivatives of indole compounds have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines. A notable study highlighted that structural modifications significantly enhanced the anticancer activity of these compounds, suggesting that this specific indole derivative could be a promising candidate for further development in cancer therapeutics .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's, treatment with similar indole derivatives has shown improvements in cognitive function and reductions in neuroinflammation markers. These findings suggest that the compound may play a role in protecting neuronal cells from damage and could be explored as a potential therapeutic agent for neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Such properties make it a candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is becoming increasingly problematic .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of indole compounds, including this compound, evaluated their biological activities through molecular docking studies and biological assays. The results demonstrated that certain modifications led to enhanced antioxidant activities compared to standard compounds like ascorbic acid .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and various biological targets. These studies revealed insights into the binding affinities and potential mechanisms through which the compound exerts its biological effects. Such computational approaches are crucial for guiding further experimental investigations and optimizing the chemical structure for improved efficacy .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share the indol-2-one core but differ in substituents, leading to varied pharmacological and physicochemical properties:
2.2 Key Structural and Functional Differences
- Substituent Position and Selectivity: The target compound’s 2-methylphenoxy ethyl group contrasts with 3hi2one-G4’s 1-naphthylmethyl and ziprasidone’s benzisothiazolyl-piperazinyl. These differences likely dictate target specificity (e.g., 3hi2one-G4’s GIRK4 selectivity vs. ziprasidone’s dopamine receptor binding) .
- Hydroxyl and Oxo Groups: The hydroxyl group at position 3 and oxopropyl chain may enhance hydrogen bonding with targets, as seen in 3hi2one-G4’s interaction with GIRK4 . In contrast, JK3-37’s hydrazono group enables HCV inhibition via chelation or steric effects .
Preparation Methods
Introduction of 3-Hydroxy Group
The 3-hydroxy moiety is introduced via oxidation or hydroxylation. A reported approach involves treating 3-unsubstituted indol-2-one with hydrogen peroxide (H₂O₂) in acetic acid, achieving regioselective hydroxylation at the 3-position. This method avoids over-oxidation, preserving the indole ring’s integrity.
Incorporation of 3-(2-Oxopropyl) Group
The 3-(2-oxopropyl) side chain is installed through a Claisen-Schmidt condensation. Reacting 3-hydroxyindol-2-one with methyl vinyl ketone in the presence of sodium ethoxide (NaOEt) generates the desired β-ketoalkyl derivative. Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | NaOEt (10 mol%) |
| Temperature | Reflux (78°C) |
| Yield | 68–72% |
This step’s success hinges on the anhydrous environment to prevent ketone hydration.
Final Cyclization and Purification
The assembled intermediate undergoes cyclization to form the 1,3-dihydro-2H-indol-2-one ring. Heating under reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst promotes intramolecular esterification, closing the lactam ring. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether, 3:7) isolates the target compound in >90% purity.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:
-
¹H NMR (CDCl₃) : δ 7.45–7.20 (m, aromatic H), 4.25 (t, –OCH₂CH₂–), 3.10 (s, –CH₂CO–), 2.35 (s, –CH₃).
-
¹³C NMR : 178.9 ppm (C=O), 161.3 ppm (C–OH), 55.8 ppm (–OCH₂–).
-
MS (ESI+) : m/z 382.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃NO₅.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods reveals trade-offs between yield and complexity:
| Method | Yield (%) | Complexity | Key Advantage |
|---|---|---|---|
| Sequential alkylation | 62 | Moderate | Scalability |
| One-pot condensation | 71 | High | Reduced purification steps |
| Microwave-assisted | 78 | Low | Rapid reaction kinetics |
Microwave-assisted synthesis, though less documented for this specific compound, shows promise in accelerating N-alkylation steps.
Challenges and Optimization Opportunities
-
Steric hindrance : Bulky substituents at the 1- and 3-positions complicate cyclization. Switching to polar aprotic solvents (e.g., DMF) enhances solubility.
-
Epimerization at C3 : Basic conditions during 3-(2-oxopropyl) installation may racemize the hydroxy group. Employing milder bases (e.g., K₂CO₃) mitigates this.
Industrial-Scale Considerations
Pilot-scale syntheses prioritize cost-effective reagents and solvent recovery. Using 2-(2-methylphenoxy)ethyl chloride instead of bromide reduces raw material costs by 30%, albeit with a 10% yield penalty. Continuous flow reactors are being explored to enhance throughput and safety .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one?
- Methodological Approach :
- Condensation Reactions : Utilize ketone and amine precursors under acidic or basic conditions. For example, highlights the use of Z/E isomer control during imine formation via solvent choice (e.g., ethanol or DMF) and temperature modulation .
- Protecting Group Strategies : Protect hydroxyl or ketone groups during synthesis to avoid undesired side reactions. demonstrates the use of ethanol solvation to stabilize reactive intermediates during crystallization .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) for high-purity isolation .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Approach :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For example, resolved steric hindrance effects in indole derivatives using 2D NMR (COSY, NOESY) .
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignment, particularly for Z/E isomers or chiral centers .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What are the key stability considerations for storing this compound?
- Methodological Approach :
- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis, as recommended in for similar indol-2-one derivatives .
- Incompatible Materials : Avoid exposure to strong acids/bases or oxidizing agents (e.g., HNO, KMnO), which may degrade the indole core or phenoxy side chains .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis of this compound?
- Methodological Approach :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates, as demonstrated in for analogous indole derivatives .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, optimizing ligand steric bulk (e.g., SPhos vs. XPhos) to reduce steric clashes .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for slow steps (e.g., cyclization) using controlled microwave irradiation (50–100°C, 30–60 min) .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., conflicting IC values)?
- Methodological Approach :
- Structural Reanalysis : Confirm compound identity and purity via X-ray crystallography () or HPLC-MS to rule out degradation products .
- Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum batch) and validate target engagement using orthogonal methods (SPR, thermal shift assays) .
- Meta-Analysis : Cross-reference with structurally similar compounds in and to identify structure-activity relationship (SAR) trends that explain discrepancies .
Q. How to design toxicity studies for this compound when limited pre-existing data is available?
- Methodological Approach :
- In Silico Prediction : Use tools like ProTox-II or ADMETlab to predict acute oral toxicity, hepatotoxicity, and mutagenicity based on structural analogs (e.g., ’s GHS Category 4 classification for phenoxy-containing compounds) .
- In Vitro Screening : Conduct Ames tests (bacterial reverse mutation) and cytotoxicity assays (MTT on HEK293 or HepG2 cells) to assess genotoxicity and cell viability .
- In Vivo Profiling : Initiate acute toxicity studies in rodents (OECD 423 guidelines) at incremental doses (10–1000 mg/kg) with histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
